![molecular formula C15H15ClN2O B12603509 9-Chloro-2-methyl-1-propyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one CAS No. 917890-76-7](/img/structure/B12603509.png)
9-Chloro-2-methyl-1-propyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 7-oxo-9-chloro-2-méthyl-1-propyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinoline est un composé hétérocyclique appartenant à la famille des pyrroloquinolines.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 7-oxo-9-chloro-2-méthyl-1-propyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinoline implique généralement des réactions organiques à plusieurs étapes. Une méthode courante comprend la cyclisation de précurseurs appropriés dans des conditions contrôlées. Par exemple, en partant d'un dérivé de quinoléine approprié, la chloration et la cyclisation subséquente peuvent donner le composé souhaité. Les conditions de réaction impliquent souvent l'utilisation de catalyseurs et de solvants spécifiques pour faciliter le processus.
Méthodes de production industrielle
En milieu industriel, la production de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure des étapes telles que la purification par recristallisation ou chromatographie pour obtenir le produit final.
Analyse Des Réactions Chimiques
Types de réactions
La 7-oxo-9-chloro-2-méthyl-1-propyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinoline subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l'aide d'agents oxydants forts pour former les dérivés de quinoléine correspondants.
Réduction : Les réactions de réduction peuvent le convertir en différentes formes hydrogénées.
Substitution : Les réactions de substitution halogénée peuvent introduire différents groupes fonctionnels dans la molécule.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont souvent utilisés.
Substitution : Les réactions d'halogénation peuvent impliquer des réactifs tels que le chlore (Cl₂) ou le brome (Br₂) dans des conditions spécifiques.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés de quinoléine, tandis que les réactions de substitution peuvent produire divers composés halogénés.
Applications de la recherche scientifique
La 7-oxo-9-chloro-2-méthyl-1-propyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinoline a plusieurs applications de recherche scientifique :
Chimie : Elle est utilisée comme élément de base dans la synthèse de molécules organiques plus complexes.
Biologie : Ce composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : La recherche est en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.
Industrie : Elle est utilisée dans le développement de nouveaux matériaux aux propriétés spécifiques, tels que les matériaux électroniques ou optiques.
Mécanisme d'action
Le mécanisme d'action de la 7-oxo-9-chloro-2-méthyl-1-propyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinoline implique son interaction avec des cibles moléculaires spécifiques. Elle peut se lier à des enzymes ou des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
9-Chloro-2-methyl-1-propyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as electronic or optical materials.
Mécanisme D'action
The mechanism of action of 9-Chloro-2-methyl-1-propyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- 9-Chloro-2-éthyl-1,2,3,6-tétrahydro-1-méthyl-3-(2,2,2-trifluoroéthyl)-7H-pyrrolo[3,2-f]quinolin-7-one
- 5-(2-Ethoxyphényl)-1-méthyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]-7-one
Unicité
Comparée à des composés similaires, la 7-oxo-9-chloro-2-méthyl-1-propyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinoline présente des propriétés chimiques uniques en raison de ses substituants spécifiques et de sa configuration structurelle. Ces différences peuvent entraîner des activités et des applications biologiques distinctes, ce qui en fait un composé précieux pour la recherche et le développement.
Propriétés
Numéro CAS |
917890-76-7 |
|---|---|
Formule moléculaire |
C15H15ClN2O |
Poids moléculaire |
274.74 g/mol |
Nom IUPAC |
9-chloro-2-methyl-1-propyl-3,6-dihydropyrrolo[3,2-f]quinolin-7-one |
InChI |
InChI=1S/C15H15ClN2O/c1-3-4-9-8(2)17-11-5-6-12-15(14(9)11)10(16)7-13(19)18-12/h5-7,17H,3-4H2,1-2H3,(H,18,19) |
Clé InChI |
QZWHLZMOLWBPQI-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(NC2=C1C3=C(C=C2)NC(=O)C=C3Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Isoindol-1-one, 5-[(2,4-difluorophenyl)amino]-2,3-dihydro-2-phenyl-](/img/structure/B12603436.png)
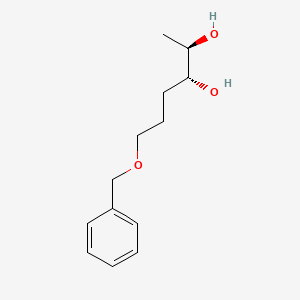
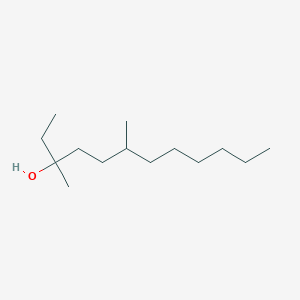
![5-Chloro-2-hydroxy-N-[3-(2-phenylethoxy)benzyl]benzamide](/img/structure/B12603457.png)
![1-[(1S)-1-Methoxyethyl]-4-methylbenzene](/img/structure/B12603465.png)
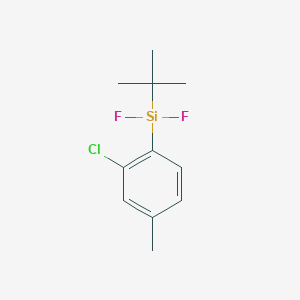
![2-Methyl-3-[(naphthalen-2-yl)amino]propanoic acid](/img/structure/B12603490.png)

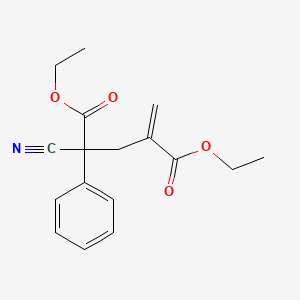
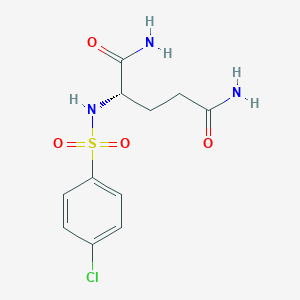
![Ethyl 2-[1-(benzyloxy)-1-oxopropan-2-YL]-1,3-thiazole-5-carboxylate](/img/structure/B12603513.png)
![[2-Bromo-2-(bromomethylsulfonyl)ethenyl]benzene](/img/structure/B12603518.png)
![1-[(6-Chloropyridin-3-yl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12603534.png)
